molecular formula C22H22O3 B12728854 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol CAS No. 113650-51-4

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol

Katalognummer: B12728854
CAS-Nummer: 113650-51-4
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ZDOZJHBEXZIBIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is an organic compound with the molecular formula C22H22O3. It is a phenolic compound characterized by the presence of two hydroxy groups and two methyl groups attached to a benzyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base, followed by a condensation reaction with 2-hydroxy-5-methylbenzyl alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is unique due to its dual hydroxy and methyl groups, which enhance its reactivity and stability. This structural feature allows it to participate in diverse chemical reactions and exhibit potent antioxidant properties, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

113650-51-4

Molekularformel

C22H22O3

Molekulargewicht

334.4 g/mol

IUPAC-Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]phenol

InChI

InChI=1S/C22H22O3/c1-14-6-8-20(23)18(10-14)12-16-4-3-5-17(22(16)25)13-19-11-15(2)7-9-21(19)24/h3-11,23-25H,12-13H2,1-2H3

InChI-Schlüssel

ZDOZJHBEXZIBIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CC2=C(C(=CC=C2)CC3=C(C=CC(=C3)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.